3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Overview
Description
The compound “3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, has been reported in the literature . These compounds have been developed as potential inhibitors of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves a pyrrole ring and a pyridine ring . The orientation of these rings can be seen in the crystal structure of the compound .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their biological activity. For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Scientific Research Applications
Chemical Synthesis and Reactivity
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular frameworks. For instance, readily available 3-bromoisothiazole-5-carbonitriles, bearing various C-4 substituents, undergo reactions with secondary dialkylamines to yield a variety of amino-substituted derivatives. These transformations, which often proceed with high yields, underscore the compound's utility in generating structurally diverse molecules (Kalogirou & Koutentis, 2014).
Antibacterial Activity
The chemical's derivatives have been explored for their potential in medical applications, particularly in the synthesis of novel compounds with antibacterial properties. For example, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a structurally related compound, has been utilized as a substrate to generate new cyanopyridine derivatives exhibiting significant antimicrobial activity against a range of aerobic and anaerobic bacteria. These derivatives present a promising avenue for the development of new antibacterial agents, showcasing the broader implications of research into pyrrolopyridine carbonitriles (Bogdanowicz et al., 2013).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses of pyridine derivatives, including those related to this compound, provide insights into their chemical behavior and potential applications. Studies involving X-ray diffraction and spectroscopy have revealed detailed information on molecular geometry, bonding patterns, and electronic properties, facilitating a deeper understanding of their reactivity and interactions. Such analyses are crucial for the rational design of novel compounds with desired properties and functions (Tranfić et al., 2011).
Catalysis and Chemical Transformations
The compound and its derivatives also play a role in catalysis, offering pathways to efficiently construct new chemical bonds. Research has shown that certain pyrrolopyridine carbonitriles can act as ligands or intermediates in catalytic processes, enabling the synthesis of complex molecules through palladium-catalyzed C-C coupling reactions. These findings illustrate the compound's potential to facilitate diverse chemical transformations, highlighting its importance in synthetic organic chemistry (Mazet & Gade, 2001).
Mechanism of Action
Target of Action
The primary targets of 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
this compound interacts with its targets, the FGFRs, by inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The affected pathways by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s noted that this compound has a low molecular weight, which would be beneficial to its subsequent optimization .
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Future Directions
Biochemical Analysis
Biochemical Properties
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration . This compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism by targeting FGFRs and disrupting their normal function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor, preventing ATP from binding and thereby inhibiting the receptor’s kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, ultimately affecting gene expression and cellular functions . The compound’s ability to inhibit FGFRs makes it a promising candidate for targeted cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound’s metabolites can further interact with various biomolecules, potentially affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and toxicity, highlighting the importance of studying its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its biological effects . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-5-6(2-11)3-12-9-8(5)7(10)4-13-9/h3-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRMCXFWGLWFBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196345 | |
Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-91-4 | |
Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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